molecular formula C19H21FN2O3S B5002104 2-fluoro-N-(2-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide

2-fluoro-N-(2-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide

Cat. No.: B5002104
M. Wt: 376.4 g/mol
InChI Key: OZFCMYJCXZUYAE-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide is a complex organic compound that features a fluorine atom, a methylphenyl group, a piperidinylsulfonyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, including the introduction of the fluorine atom, the formation of the sulfonyl group, and the coupling of the benzamide structure. One common synthetic route involves the following steps:

    Fluorination: Introduction of the fluorine atom to the benzene ring using a fluorinating agent such as Selectfluor.

    Sulfonylation: Formation of the sulfonyl group by reacting the fluorinated benzene with a sulfonyl chloride in the presence of a base like triethylamine.

    Coupling: Coupling the sulfonylated intermediate with 2-methylphenylamine and piperidine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-fluoro-N-(2-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Biological Research: Used in studies to understand its interaction with biological targets.

    Industrial Chemistry: Employed in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfonyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide
  • 2-fluoro-N-(4-methylphenyl)benzamide
  • 2-fluoro-6-methoxy-N-(4-methylphenyl)benzamide

Uniqueness

2-fluoro-N-(2-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide is unique due to the presence of the piperidinylsulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability, solubility, and interaction with biological targets.

Properties

IUPAC Name

2-fluoro-N-(2-methylphenyl)-5-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-14-7-3-4-8-18(14)21-19(23)16-13-15(9-10-17(16)20)26(24,25)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFCMYJCXZUYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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